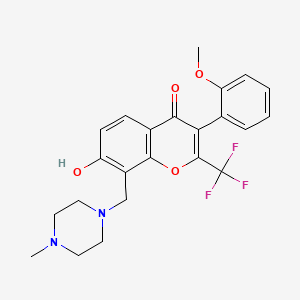

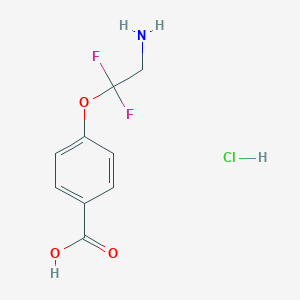

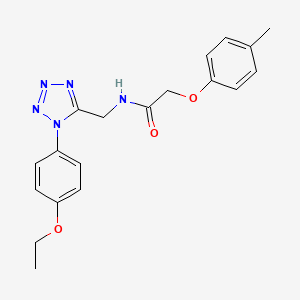

7-hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various chromen-4-one derivatives has been explored in the provided studies. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized through reductive amination involving sodium cyanoborohydride in methanol . Another study focused on the synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one via a four-step process that included oxidation, hydrolysis, acylation, and cyclization starting from isovanillin . These synthetic routes highlight the versatility of chromen-4-one scaffolds in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectroscopy were employed to confirm the structures of the synthesized compounds . Additionally, the crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, was determined, revealing that it crystallizes in the monoclinic system and forms intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of chromen-4-one derivatives has been investigated through various analyses. For example, the study of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involved density functional theory (DFT) calculations to optimize the structure and analyze chemical activity parameters such as hardness, softness, molecular electrostatic potential (MEP), and Fukui function . These analyses provide insights into the reactivity and potential interactions of chromen-4-one derivatives with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are closely related to their biological activities. The antimicrobial activity of synthesized compounds was evaluated in vitro, showing significant antibacterial and antifungal effects . Another study demonstrated the potential of a chromen-4-one derivative as an antihyperlipidemic agent by significantly reducing the atherogenic index and altering gene expressions related to oxidative stress in hyperlipidemic rats . Furthermore, the anti-angiogenetic activity of a synthesized chromen-4-one was assessed, revealing potent inhibitory effects on human umbilical vein endothelial cells .

Applications De Recherche Scientifique

Antimicrobial Activity

A series of novel chromen-2-one derivatives have been synthesized and tested for their antimicrobial efficacy. These compounds have shown significant antibacterial and antifungal activities, comparable to standard treatments. Molecular docking studies suggest that their effectiveness may be attributed to interactions with key bacterial and fungal proteins (Mandala et al., 2013).

Neuroprotection

Research on chromen-2-one derivatives, specifically IMM-H004, has revealed their potential in protecting against neuronal damage due to transient global ischemia. These findings suggest a role in antioxidant and neuroprotective therapies, highlighting the compound's utility in addressing cerebral ischemic injury (Zuo et al., 2015).

Photochromic Materials

Chromen-2-one structures have been utilized in the synthesis of photochromic materials. These materials exhibit a change in color upon exposure to light, a property that can be leveraged in various applications ranging from smart windows to UV sensors. The synthesis approaches often involve complex reactions to incorporate chromen-2-one units into the target molecules, indicating the versatility of these compounds in material science (Rawat et al., 2006).

Organic Synthesis Methodologies

Studies have detailed the synthesis of chromen-2-one derivatives through innovative methodologies, including the use of novel catalysts and reaction conditions. These approaches enable the efficient production of chromen-2-one-based compounds, which can serve as precursors for further chemical modifications or as potential candidates for drug development and other applications (Velikorodov et al., 2014).

Propriétés

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O4/c1-27-9-11-28(12-10-27)13-16-17(29)8-7-15-20(30)19(14-5-3-4-6-18(14)31-2)22(23(24,25)26)32-21(15)16/h3-8,29H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPZEFKYKRLIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)

![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)